molecular formula C15H15N3O2 B1661037 1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- CAS No. 87359-59-9

1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl-

Cat. No.: B1661037
CAS No.: 87359-59-9
M. Wt: 269.3 g/mol
InChI Key: VVQYNKFYEATCEY-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- is a heterocyclic compound that belongs to the imidazopyridine family.

Preparation Methods

The synthesis of 1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- typically involves the condensation of 2-amino-3-hydroxypyridine with 2,4-dimethoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the imidazo[4,5-c]pyridine core . Industrial production methods may involve the use of microwave-assisted heating to enhance reaction rates and yields .

Chemical Reactions Analysis

1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- undergoes various chemical reactions, including:

Comparison with Similar Compounds

1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- can be compared with other imidazopyridine derivatives such as:

The uniqueness of 1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- lies in its specific substitution pattern and its potential as a multi-target compound in medicinal chemistry .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18-13-6-7-16-9-12(13)17-15(18)11-5-4-10(19-2)8-14(11)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQYNKFYEATCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357145
Record name 1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87359-59-9
Record name 1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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